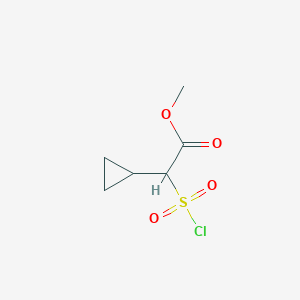![molecular formula C10H8F3N3S B2730516 2-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 339106-47-7](/img/structure/B2730516.png)
2-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with a triazole ring, which includes “2-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione”, are often used in medicinal chemistry due to their diverse biological activities . The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals .
Scientific Research Applications
Synthesis and Characterization
The study of 2-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione encompasses its synthesis and characterization through various techniques. Aouad et al. (2018) highlighted the synthesis of a novel crystalline compound similar in structure, employing multi-step reactions, and analyzed it using DFT-theoretically to monitor thiol⇔thione tautomerism. The compound's structure was confirmed through X-ray crystal measurement and supported by several physicochemical tools like CHN-elemental analyses, FT-IR, MS, and NMR spectroscopy (Aouad et al., 2018).
Structural and Vibrational Studies
The vibrational and structural properties of adamantane-containing triazole thiones have been investigated, demonstrating significant potential for analgesic activity. Shundalau et al. (2019) utilized Fourier transform infrared and Raman spectra, alongside density functional theory calculations, to elucidate the geometric structures and vibrational spectra, suggesting probable analgesic applications (Shundalau et al., 2019).
Antimicrobial and Antioxidative Activities
Compounds related to this compound have been synthesized to study their antimicrobial and antioxidative properties. For instance, Bhat et al. (2016) synthesized a series of compounds demonstrating broad-spectrum antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016). Moreover, Tumosienė et al. (2014) developed novel S-substituted derivatives showing excellent antioxidant activity, indicating their potential for therapeutic applications (Tumosienė et al., 2014).
Catalytic and Pharmacological Applications
The catalytic properties of triazole derivatives have been explored in various studies. Saleem et al. (2013) described the synthesis of half-sandwich Ruthenium(II) complexes using triazole-based ligands, highlighting their efficiency in catalytic oxidation and transfer hydrogenation processes (Saleem et al., 2013). Additionally, the pharmacological evaluation of these compounds revealed their potential in antimicrobial and anti-inflammatory activities, with specific compounds showing promising results in gastric ulceration studies (Tozkoparan et al., 2000).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. While the specific mechanism of action for “2-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione” is not available, similar compounds often interact with various enzymes and receptors .
Properties
IUPAC Name |
2-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3S/c1-15-9(17)16(6-14-15)8-4-2-3-7(5-8)10(11,12)13/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZHLILIWIAXGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)N(C=N1)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
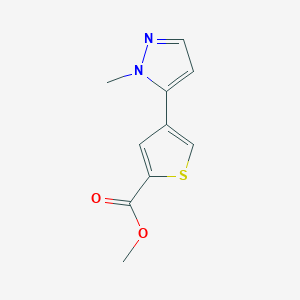
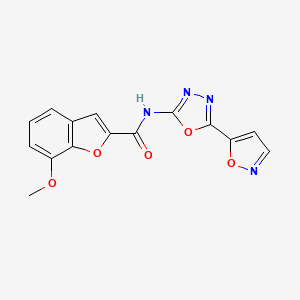
![4-(N-butyl-N-ethylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2730437.png)
![N-[(2,5-Dimethyloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2730439.png)
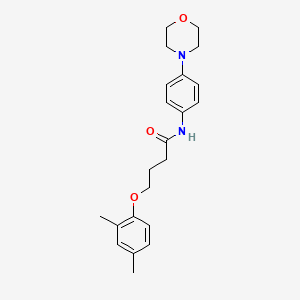
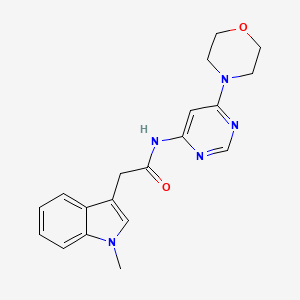
![5,7-Dichloro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2730443.png)
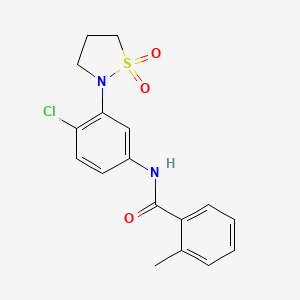
![3H-Benzo[d][1,2,3]triazin-4-one, 3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)benzyl]-](/img/structure/B2730448.png)
![butyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate](/img/structure/B2730449.png)



